4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine
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Overview
Description
4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine is an organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a vinyl group that is further substituted with a 2-fluoro-6-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the vinyl group with the 2-fluoro-6-methylphenyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
Scientific Research Applications
4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine involves its interaction with specific molecular targets. The vinyl group and the fluorine atom play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluoro-2-methylphenyl)piperidine: Similar structure but lacks the vinyl group.
4-(2-Fluoro-6-methylphenyl)piperidine: Similar structure but lacks the vinyl group.
Uniqueness
4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine is unique due to the presence of both the vinyl group and the fluorine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H18FN |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
4-[(E)-2-(2-fluoro-6-methylphenyl)ethenyl]piperidine |
InChI |
InChI=1S/C14H18FN/c1-11-3-2-4-14(15)13(11)6-5-12-7-9-16-10-8-12/h2-6,12,16H,7-10H2,1H3/b6-5+ |
InChI Key |
NAWPMZGGUSZAFP-AATRIKPKSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)F)/C=C/C2CCNCC2 |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C=CC2CCNCC2 |
Origin of Product |
United States |
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